molecular formula C18H14ClNO3 B14431343 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene CAS No. 83054-35-7

1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene

Cat. No.: B14431343
CAS No.: 83054-35-7
M. Wt: 327.8 g/mol
InChI Key: MTAYXWYDFAVWNS-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It features a naphthalene ring substituted with a chloro group and a phenoxy group, which is further substituted with dimethyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the phenoxy and naphthalene intermediates. The phenoxy intermediate can be synthesized by nitration of 2,5-dimethylphenol, followed by chlorination. The naphthalene intermediate is then reacted with the phenoxy intermediate under specific conditions to form the final compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of substituted naphthalene derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can interact with various enzymes and receptors, leading to potential biological effects.

Comparison with Similar Compounds

  • 1-Chloro-4-(2,5-dimethylphenoxy)naphthalene
  • 1-Chloro-4-(4-nitrophenoxy)naphthalene
  • 1-Chloro-4-(2,5-dimethyl-4-aminophenoxy)naphthalene

Properties

CAS No.

83054-35-7

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

1-chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene

InChI

InChI=1S/C18H14ClNO3/c1-11-10-18(12(2)9-16(11)20(21)22)23-17-8-7-15(19)13-5-3-4-6-14(13)17/h3-10H,1-2H3

InChI Key

MTAYXWYDFAVWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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